molecular formula C14H12O2S2 B12559901 {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid CAS No. 152171-23-8

{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid

Cat. No.: B12559901
CAS No.: 152171-23-8
M. Wt: 276.4 g/mol
InChI Key: HCCAEBZJFMPPRF-UHFFFAOYSA-N
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Description

{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is an organic compound characterized by the presence of two phenylsulfanyl groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid typically involves the reaction of 4-bromothiophenol with phenylthiol in the presence of a base to form the intermediate 4-(phenylsulfanyl)phenylthiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alcohols, amines, and appropriate catalysts or activating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Esters, amides.

Scientific Research Applications

{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can undergo redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfanyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.

    4-(Phenylsulfanyl)phenylacetic acid: Similar structure but with a single phenylsulfanyl group.

    Bis(4-phenylsulfanyl)benzene: Lacks the acetic acid moiety.

Uniqueness

{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is unique due to the presence of two phenylsulfanyl groups and an acetic acid moiety, which confer distinct chemical and biological properties

Properties

CAS No.

152171-23-8

Molecular Formula

C14H12O2S2

Molecular Weight

276.4 g/mol

IUPAC Name

2-(4-phenylsulfanylphenyl)sulfanylacetic acid

InChI

InChI=1S/C14H12O2S2/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)

InChI Key

HCCAEBZJFMPPRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)SCC(=O)O

Origin of Product

United States

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